molecular formula C15H12N4O2S B2472943 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 18199-82-1

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2472943
CAS No.: 18199-82-1
M. Wt: 312.35
InChI Key: FAJKCZYJDWBWAP-UHFFFAOYSA-N
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Description

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

1,2,4-triazole compounds are known for their excellent biological activity , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that 1,2,4-triazole compounds can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Given the biological activity of 1,2,4-triazole compounds , it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular function.

Result of Action

Given the known biological activity of 1,2,4-triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

  • Oxidation:

    • The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • The nitro group (if present) can be reduced to an amine.
    • Common reagents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
  • Substitution:

    • The triazole ring can participate in nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation of the sulfanyl group yields sulfoxides or sulfones.
  • Reduction of nitro groups yields amines.
  • Substitution reactions can introduce various functional groups onto the triazole ring.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Exhibits antimicrobial, antifungal, and antiviral activities.
  • Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the synthesis of agrochemicals and dyes.
  • Potential applications in material science for the development of new polymers and coatings.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the sulfanyl group in 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid provides unique chemical reactivity, allowing for diverse chemical modifications.
  • The combination of the triazole ring with the phenyl and pyridinyl groups enhances its biological activity compared to simpler triazole derivatives.

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-6-8-16-9-7-11)19(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJKCZYJDWBWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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